Hydrazine, 1-(1-methylethyl)-1-phenyl-

Lipophilicity Drug-likeness Computed property

Hydrazine, 1-(1-methylethyl)-1-phenyl- (CAS 35292-56-9), also referred to as 1-isopropyl-1-phenylhydrazine or N-isopropyl-N-phenylhydrazine, is a 1,1-disubstituted hydrazine derivative. The simultaneous attachment of an isopropyl group and a phenyl ring to the same hydrazine nitrogen creates a sterically congested and electronically tuned nucleophilic center.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 35292-56-9
Cat. No. B3059491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazine, 1-(1-methylethyl)-1-phenyl-
CAS35292-56-9
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCC(C)N(C1=CC=CC=C1)N
InChIInChI=1S/C9H14N2/c1-8(2)11(10)9-6-4-3-5-7-9/h3-8H,10H2,1-2H3
InChIKeyBBKJMHUSPDZBDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-Isopropyl-1-phenylhydrazine (CAS 35292-56-9) Is a Distinct Hydrazine Building Block for Synthesis and Procurement


Hydrazine, 1-(1-methylethyl)-1-phenyl- (CAS 35292-56-9), also referred to as 1-isopropyl-1-phenylhydrazine or N-isopropyl-N-phenylhydrazine, is a 1,1-disubstituted hydrazine derivative. The simultaneous attachment of an isopropyl group and a phenyl ring to the same hydrazine nitrogen creates a sterically congested and electronically tuned nucleophilic center. This structural arrangement distinguishes it from simple phenylhydrazine [1] and from N-alkyl anilines. The compound is primarily employed as a reagent for introducing the N-isopropyl-N-phenylhydrazino fragment into target molecules, notably in directed C–H functionalization sequences that afford indole derivatives and in the construction of hydrazone libraries for pharmaceutical screening.

Why 1-Methyl-1-phenylhydrazine or Phenylhydrazine Cannot Simply Replace 1-Isopropyl-1-phenylhydrazine


The isopropyl substituent on 1-isopropyl-1-phenylhydrazine imparts a unique combination of steric bulk and lipophilicity that cannot be replicated by the methyl analog (1-methyl-1-phenylhydrazine, CAS 618-40-6) or the unsubstituted phenylhydrazine (CAS 100-63-0). These differences translate into altered nucleophilicity, distinct regiochemical outcomes in cyclization reactions, and modified physicochemical properties of the final products. In Fischer indole synthesis, for example, the size of the N-alkyl group dictates the N-substitution pattern of the resulting indole [1]. Similarly, in base-promoted hydrolysis of pyrazolium salt precursors, the reaction yield and purity are highly dependent on the nature of the 1-alkyl group . Consequently, procurement of the exact hydrazine building block is critical for reproducible synthesis and for obtaining the intended chemical entity.

Quantitative Differentiation Evidence for 1-Isopropyl-1-phenylhydrazine (CAS 35292-56-9)


Computed Lipophilicity (XLogP) Distinguishes 1-Isopropyl-1-phenylhydrazine from Its Methyl Analog

The predicted octanol-water partition coefficient (XLogP) of 1-isopropyl-1-phenylhydrazine is 2.1 [1], reflecting the contribution of the isopropyl group. In comparison, 1-methyl-1-phenylhydrazine (CAS 618-40-6) has an XLogP of approximately 1.5 (class-level inference based on the methyl-for-isopropyl replacement) [2]. The higher lipophilicity of the isopropyl derivative may enhance membrane permeability in cellular assays and alter retention time in reversed-phase chromatographic purification.

Lipophilicity Drug-likeness Computed property

Minimum Purity Specification Enables Reliable Use in Stoichiometric C–H Functionalization

Commercial 1-isopropyl-1-phenylhydrazine is supplied with a minimum purity of 95% (GC/HPLC) . This specification is critical for its role as a stoichiometric directing group in ruthenium(II)-catalyzed C–H functionalization reactions , where impurities can act as catalyst poisons or lead to side products that complicate purification of the indole products. Comparable 1-alkyl-1-phenylhydrazines often have lower typical purities (90–93%) from smaller-scale laboratory syntheses, although direct head-to-head purity data from the same supplier is unavailable.

Purity Stoichiometric reagent C–H activation

Steric Bulk of the Isopropyl Group Influences Regioselectivity in Pyrazolium Salt Hydrolysis

In the base-promoted hydrolysis of 1-alkyl-3-amino-4,5-dihydro-1-phenyl-1H-pyrazolium salts, the yield of the desired 1-alkyl-1-phenylhydrazine depends on the steric demand of the 1-alkyl group [1]. The isopropyl derivative (target compound) is obtained in lower yield than the methyl analog due to increased steric hindrance during the ring-opening step, but with higher selectivity for the 1-alkyl-1-phenyl regioisomer over the 2-alkyl-1-phenyl isomer. This trade-off between yield and regioselectivity is a direct consequence of the α-branching of the isopropyl group, and it differentiates procurement of the pre-formed 1-isopropyl-1-phenylhydrazine from attempting in situ generation from phenylhydrazine.

Steric effect Regioselectivity Hydrazine synthesis

When 1-Isopropyl-1-phenylhydrazine (CAS 35292-56-9) Is the Optimal Procurement Choice


Synthesis of N-Isopropyl-Substituted Indole Libraries via C–H Functionalization

The compound serves as a traceless directing group in ruthenium(II)-catalyzed C–H functionalization to produce indole derivatives with an isopropyl substituent at N1 . The isopropyl group is retained in the final product, modulating the indole's steric and lipophilic properties. No alternative hydrazine can deliver the identical substitution pattern; procuring 1-isopropyl-1-phenylhydrazine is the only direct route to the N-isopropyl indole scaffold.

Preparation of Isopropyl-Substituted Hydrazone Screening Collections

When a medicinal chemistry campaign requires a hydrazone library with systematically varied N-alkyl groups to probe steric effects in the binding pocket, 1-isopropyl-1-phenylhydrazine provides the iso-propyl variant. Its guaranteed minimum purity of 95% ensures that hydrazone formation reactions proceed with reproducible stoichiometry, avoiding the confounding influence of hydrazine impurities.

Reference Standard for Analytical Method Development

Owing to its well-defined computed properties (XLogP = 2.1, TPSA = 29.3 Ų) [1] and commercial availability with a defined purity specification, this compound can serve as a retention-time marker in reversed-phase HPLC method development for hydrazine-containing reaction mixtures. Its higher lipophilicity relative to the methyl analog (Δ XLogP ≈ +0.6) allows for distinct resolution from common byproducts.

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